molecular formula C23H25N3O4 B215565 3-(4-Benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione

3-(4-Benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione

Cat. No. B215565
M. Wt: 407.5 g/mol
InChI Key: ACELSMMHYIBRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BDP or BDP-20 and is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a crucial pathway in the regulation of cell growth and apoptosis.

Mechanism of Action

The mechanism of action of BDP-20 involves the inhibition of the MDM2-p53 interaction, which leads to the stabilization and activation of the p53 pathway. This, in turn, induces apoptosis and inhibits tumor growth. BDP-20 has also been shown to inhibit angiogenesis, which is the process of blood vessel formation that is crucial for tumor growth and metastasis.
Biochemical and Physiological Effects:
BDP-20 has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It also inhibits angiogenesis, which is crucial for tumor growth and metastasis. BDP-20 has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using BDP-20 in lab experiments include its potent inhibition of the MDM2-p53 interaction, its ability to induce apoptosis in cancer cells, and its low toxicity in normal cells. However, the limitations of using BDP-20 include its high cost of synthesis and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on BDP-20. One potential direction is to optimize the synthesis method to reduce the cost of production. Another direction is to study the pharmacokinetics and pharmacodynamics of BDP-20 to determine the optimal dosage and administration route for cancer treatment. Additionally, further studies are needed to investigate the potential of BDP-20 in combination with other cancer therapies.

Synthesis Methods

The synthesis of BDP-20 involves the reaction of 4-benzylpiperazine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by cyclization using N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting compound is then treated with pyrrolidine-2,5-dione to obtain BDP-20.

Scientific Research Applications

BDP-20 has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the MDM2-p53 interaction by BDP-20 leads to the stabilization and activation of the p53 pathway, which is crucial for inducing apoptosis and inhibiting tumor growth. Studies have shown that BDP-20 can induce apoptosis in cancer cells, including those that are resistant to conventional chemotherapy.

properties

Product Name

3-(4-Benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C23H25N3O4/c27-22-15-19(25-10-8-24(9-11-25)16-17-4-2-1-3-5-17)23(28)26(22)18-6-7-20-21(14-18)30-13-12-29-20/h1-7,14,19H,8-13,15-16H2

InChI Key

ACELSMMHYIBRBJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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